molecular formula C10H15NO B13260265 (1-Cyclopropylethyl)(furan-2-ylmethyl)amine

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine

Cat. No.: B13260265
M. Wt: 165.23 g/mol
InChI Key: IUYDQGJNDFVKBL-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a furan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine typically involves the reaction of cyclopropyl ethylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylethylamine derivatives .

Scientific Research Applications

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)(furan-2-ylmethyl)amine
  • (Cyclopropylethyl)(furan-3-ylmethyl)amine
  • (Cyclopropylethyl)(thiophen-2-ylmethyl)amine

Uniqueness

(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3

InChI Key

IUYDQGJNDFVKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2=CC=CO2

Origin of Product

United States

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